![molecular formula C7H8N4O2 B593345 Theophylline, [8-3H] CAS No. 134459-03-3](/img/structure/B593345.png)

Theophylline, [8-3H]

Descripción general

Descripción

Theophylline, also known as 1,3-dimethylxanthine, is a drug that inhibits phosphodiesterase and blocks adenosine receptors . It is used to treat chronic obstructive pulmonary disease (COPD) and asthma . Its pharmacology is similar to other methylxanthine drugs (e.g., theobromine and caffeine) .

Synthesis Analysis

The synthesis of Theophylline has been studied extensively. For instance, a study by Bruns, Reichelt, et al., 1984 combined techniques such as X-ray diffraction and thermogravimetric analysis to analyze the structure and dynamics of a crystalline system. They provided evidence that the form III structure has a theophylline monohydrate structure with the water molecules removed .Molecular Structure Analysis

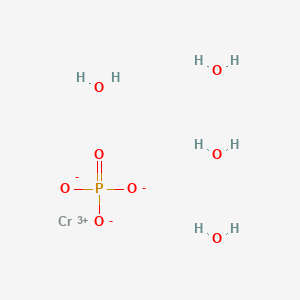

Theophylline has a molecular formula of C7H8N4O2 and a molecular weight of 180.1640 . The 3D structure of Theophylline can be viewed using Java or Javascript .Chemical Reactions Analysis

Theophylline has been found to have several immunomodulatory and anti-inflammatory properties . The formation of a certain compound combined both the electron density distribution (EDD) of Theophylline and another compound with no net chemical change .Physical And Chemical Properties Analysis

Theophylline has a melting point of 544.7 K . The enthalpy of sublimation is 135 kJ/mol .Aplicaciones Científicas De Investigación

Bronchial Asthma Treatment : Theophylline, closely related to caffeine, is used primarily in treating reversible airway obstruction and as adjunct therapy for acute left ventricular failure. Its actions are mediated through inhibition of phosphodiesterase and increased intracellular cyclic AMP (Piafsky & Ogilvie, 1975).

Adenosine Receptor Antagonist : Theophylline acts as a potent antagonist at A1 and A2 adenosine receptors in brain tissue. Modifications of theophylline can enhance its potency and selectivity as an adenosine receptor antagonist (Daly et al., 1985).

Immunomodulatory Effects in Asthma : Theophylline has been shown to have immunomodulatory effects in asthma. Withdrawal of theophylline in asthmatic patients leads to increased asthma symptoms and changes in lymphocyte populations (Kidney et al., 1995).

Anti-inflammatory and Immunomodulatory Activity : Theophylline possesses significant anti-inflammatory and immunomodulatory activity. It inhibits the activation of inflammatory cell types such as T-lymphocytes, eosinophils, mast cells, and macrophages in vitro (Banner & Page, 1995).

Sleep-Disordered Breathing in Heart Failure : Theophylline has been effective in treating periodic breathing associated with stable heart failure, reducing episodes of apnea and hypopnea (Javaheri et al., 1996).

Treatment of Bronchial Asthma and Respiratory Diseases : Theophylline has been a mainstay in the treatment of asthma for over 50 years, with anti-inflammatory, bronchodilator, and diaphragmatic contractility enhancing activities (Torphy & Undem, 1991).

Potential Application in COVID-19 Treatment : Theophylline is being explored as an adjuvant in the treatment of COVID-19 patients, through its bronchodilatory, immunomodulatory, and potentially antiviral mechanisms (Montaño et al., 2022).

Anti-Ageing and Anti-Cytotoxicity in Skin : Theophylline is recognized as a cosmetic agent with potential anti-ageing and anti-oxidative properties for human skin (Bertolini et al., 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

1,3-dimethyl-8-tritio-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i3T | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXYFBGIUFBOJW-WJULDGBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C1=NC2=C(N1)C(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

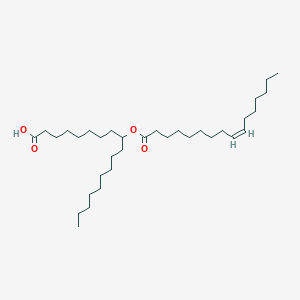

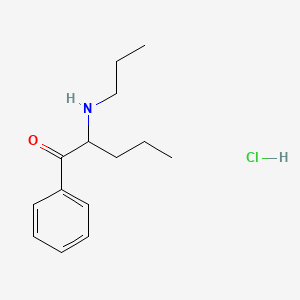

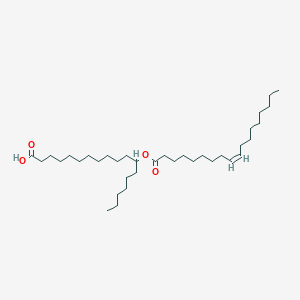

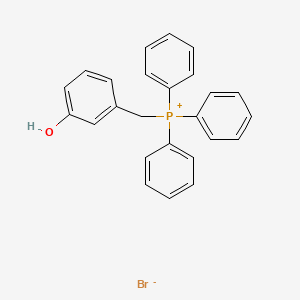

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[10-Oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium](/img/structure/B593275.png)

![3-Oxa-8-thia-4-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),4-triene](/img/structure/B593282.png)

![5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione](/img/structure/B593286.png)